9-O-Benzoyloxokadsuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-O-Benzoyloxokadsuranol involves the extraction and isolation from the roots and stems of Kadsura longipedunculata . The plant material is typically subjected to solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified using chromatographic techniques to isolate the compound.
Chemical Reactions Analysis
9-O-Benzoyloxokadsuranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-O-Benzoyloxokadsuranol has been extensively studied for its pharmacological properties. It exhibits cytotoxic, antioxidant, antitumor, anti-inflammatory, anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents, nutritional and health products, and cosmetics .
Mechanism of Action
The mechanism of action of 9-O-Benzoyloxokadsuranol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
9-O-Benzoyloxokadsuranol is unique among lignanoids due to its specific pharmacological properties. Similar compounds include other lignanoids like meso-dihydroguaiaretic acid, (+)-anwulignan, dihydroguaiaretic acid, monomethyl dihydroguaiaretic acid, saururenin, and isoanwulignan . These compounds share some pharmacological properties but differ in their specific effects and mechanisms of action.
Properties
Molecular Formula |
C29H28O9 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1 |
InChI Key |
QKCAULIJCVGCOM-BMMMKAKKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]1O)OCO3)OC(=O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.